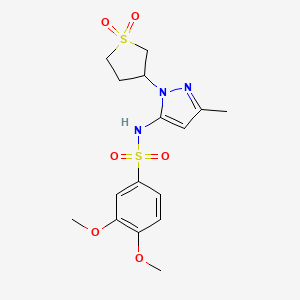

5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the aminoethyl group and the methyl group on the thiazole ring suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a planar, aromatic ring. The aminoethyl and methyl groups attached to the ring would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the nitrogen and sulfur atoms in the ring . The aminoethyl and methyl groups could also participate in reactions, particularly those involving the formation or breaking of nitrogen-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the aminoethyl and methyl groups. For example, the compound is likely to be polar due to the presence of the nitrogen and sulfur atoms, and the aminoethyl group could potentially form hydrogen bonds .科学的研究の応用

- Histamine Receptor Antagonist : Cystamine dihydrochloride is structurally related to histamine and acts as an H1 receptor antagonist. Histamine plays a crucial role in allergic reactions, and H1 receptor antagonists are commonly used to manage allergic symptoms. These drugs inhibit histamine binding to H1 receptors, reducing vasodilation, capillary permeability, and bronchial smooth muscle contraction .

- Sulfhydryl Modifying Reagent : Cystamine dihydrochloride interferes with sulfhydryl enzymes and acts as a radioprotective agent. It helps protect cells from radiation-induced damage by modifying sulfhydryl groups in proteins .

- Interaction with Heparin : Cystamine dihydrochloride has been investigated as a potential heparin antagonist. Heparin is an anticoagulant, and understanding its interactions with compounds like cystamine can provide insights into coagulation pathways .

Anti-Allergic Properties

Radioprotective Agent

Heparin Antagonist

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2ClH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUYKSNCKIXTQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)

![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)

![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2392835.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)